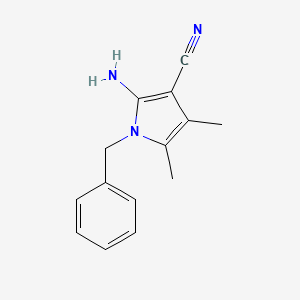

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol

Descripción general

Descripción

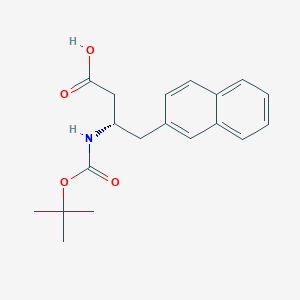

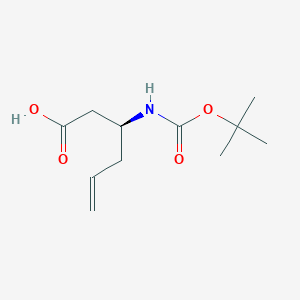

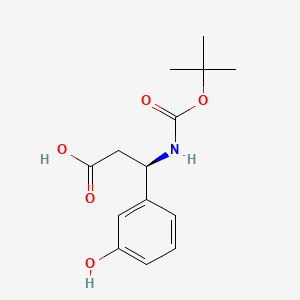

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol, also known as 4-ATDM, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 86-87°C and is soluble in water and ethanol. 4-ATDM has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- A series of compounds, including derivatives of 4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol, were synthesized and exhibited moderate to excellent antibacterial activity against both gram-negative (Escherichia coli, Pseudomonas aeruginosa) and gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as pathogenic fungal strains (Candida albicans, Aspergillus niger) (Amnerkar, Bhongade, & Bhusari, 2015).

- Some new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols were prepared, characterized, and found to possess promising antibacterial and antifungal activity against all tested microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).

Antimicrobial Coating Applications

- Research indicated that polyurethane varnishes containing a derivative of this compound exhibit a very good antimicrobial effect, showing its potential application in antimicrobial coatings (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Corrosion Inhibition

- Thiazoles, including derivatives similar to this compound, have been studied for their applications in corrosion inhibition. These compounds showed around 90% efficiency in inhibiting corrosion, indicating their potential as effective corrosion inhibitors (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Molecular Studies and Drug Development

- The compound and its derivatives were used in studies for understanding molecular structure, bonding, and interaction, which are crucial in drug development and molecular pharmacology. For instance, aminothiazole organic compounds, which include this compound derivatives, have diverse biological applications and were extensively studied for their molecular structures and properties (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, has been reported to interact withBiotin Carboxylase in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in bacteria.

Mode of Action

Based on the interaction of the similar compound with biotin carboxylase, it can be hypothesized that this compound might interfere with the enzyme’s activity, leading to disruption of essential metabolic processes .

Biochemical Pathways

Given the potential target, it could impact thefatty acid synthesis pathway and energy production in bacteria .

Result of Action

If it indeed targets biotin carboxylase, it could potentially inhibit bacterial growth by disrupting fatty acid synthesis and energy production .

Análisis Bioquímico

Biochemical Properties

4-(2-Amino-1,3-thiazol-4-yl)-2,6-dimethylbenzenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in the production of melanin. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity. The nature of these interactions often involves the binding of this compound to the active sites of enzymes or to specific protein domains, thereby altering their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of this compound to tyrosinase results in the inhibition of melanin production. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby affecting the overall metabolic state of the cell. Additionally, this compound can modulate the levels of metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its effects. The transport and distribution of this compound are crucial for its bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and influence cellular function. The activity and function of this compound are dependent on its precise subcellular localization, highlighting the importance of understanding its distribution within cells .

Propiedades

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-3-8(4-7(2)10(6)14)9-5-15-11(12)13-9/h3-5,14H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPPIXIXQOGLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265307 | |

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863305-85-5 | |

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-4-thiazolyl)-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.